

What is the binding site of JNJ4796 on hemagglutinin?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ4796

Cat. No.: B608230

[Get Quote](#)

An In-depth Technical Guide to the Hemagglutinin Binding Site of **JNJ4796**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding site and mechanism of action of **JNJ4796**, a potent, orally bioavailable small molecule inhibitor of influenza A virus.

Executive Summary

JNJ4796 is a novel antiviral compound that targets the hemagglutinin (HA) protein of influenza A viruses, preventing viral entry into host cells. It was identified through a high-throughput screening campaign designed to find small molecules that mimic the function of the broadly neutralizing antibody (bnAb) CR6261.[1][2][3] Crystallographic studies have revealed that **JNJ4796** binds to a highly conserved hydrophobic groove within the stem region of HA, at the interface of the HA1 and HA2 subunits.[1] This binding stabilizes the pre-fusion conformation of HA, thereby inhibiting the pH-dependent conformational changes required for viral membrane fusion with the endosomal membrane.[1][4][5] **JNJ4796** exhibits broad activity against Group 1 influenza A viruses.[1][2]

Binding Site Characterization

The binding site of **JNJ4796** is located in a conserved, hydrophobic pocket in the stem of the hemagglutinin trimer.[1] This site is analogous to the epitope of the broadly neutralizing antibody CR6261.[1][6]

Structural Details:

X-ray crystallography of **JNJ4796** in complex with H1N1 (A/Solomon Islands/3/2006) and H5N1 (A/Vietnam/1203/2004) hemagglutinins has provided high-resolution structural details of the interaction.^[1]

- Location: The binding pocket is situated at the interface between the HA1 and HA2 subunits of a single HA protomer within the trimer.^[1]
- Stoichiometry: Three molecules of **JNJ4796** bind to each HA trimer, with one molecule per protomer.^[1]
- Key Interactions: The binding of **JNJ4796** is primarily driven by hydrophobic interactions. The molecule orients itself within the groove, with its various rings making key contacts with conserved residues in the HA stem.^[1] While specific residue interactions are detailed in the primary literature, the overall principle is the mimicry of the key interactions made by the bnAb CR6261.^[1]

Quantitative Data: In Vitro Efficacy

The efficacy of **JNJ4796** has been quantified against a panel of influenza A Group 1 viruses. The following table summarizes the reported 50% effective concentration (EC50) values from in vitro neutralization assays.

| Influenza A Strain | EC50 |
|--------------------|------------------------|
| H1/Bris | 12 nM ^[7] |
| H1/Cal | 66 nM ^[7] |
| H1/NCa | 38 nM ^[7] |
| H1/PR8 | 22 nM ^[7] |
| H1/SI06 | 13 nM ^[7] |
| H5/H97 | 449 nM ^[7] |
| H5/Viet | 3.24 μM ^[7] |

Experimental Protocols

The identification and characterization of the **JNJ4796** binding site involved a multi-step experimental approach.

4.1. High-Throughput Screening (HTS) for Hit Identification:

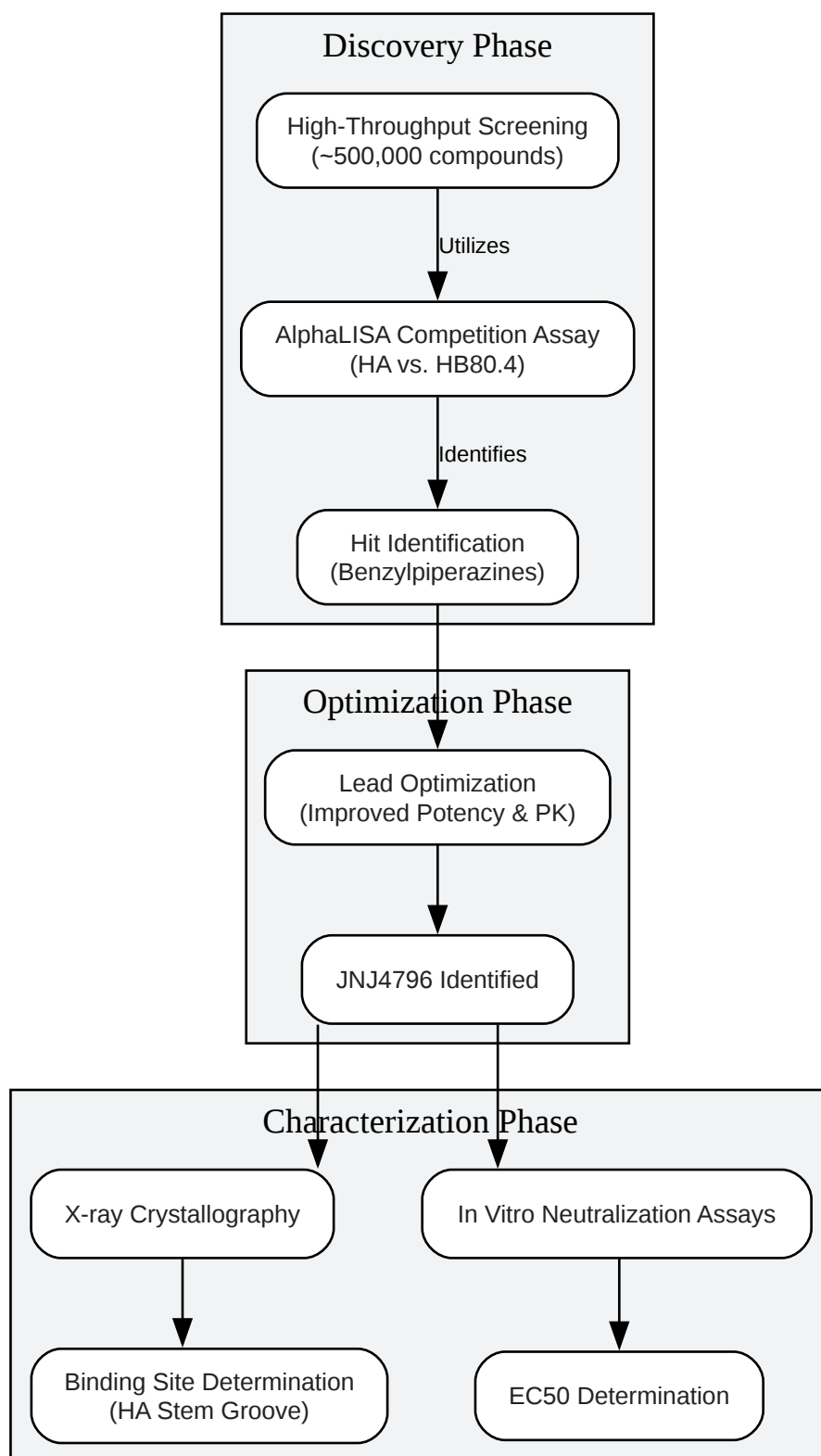
- Assay Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) competition assay was employed.[\[1\]](#)[\[8\]](#)
- Reagents:
 - Recombinant hemagglutinin (HA) protein.
 - HB80.4, a small, de novo-designed protein that mimics the binding of the bnAb CR6261 to the HA stem.[\[1\]](#)[\[8\]](#)
 - A library of approximately 500,000 small molecule compounds.[\[2\]](#)[\[6\]](#)
- Procedure:
 - Immobilized HA was incubated with biotinylated HB80.4.
 - Streptavidin-coated donor beads and acceptor beads were added, bringing them into proximity and generating a luminescent signal.
 - Small molecules from the library were introduced to the assay.
 - Compounds that bind to the CR6261 epitope on HA displace HB80.4, leading to a decrease in the AlphaLISA signal.
 - Hits were identified as compounds that caused a significant reduction in luminescence. The benzylpiperazine class of molecules, from which **JNJ4796** was derived, emerged as a major hit class.[\[1\]](#)[\[6\]](#)

4.2. X-ray Crystallography for Structural Determination:

- **Protein Expression and Purification:** Recombinant HA trimers (e.g., from H1N1 A/Solomon Islands/3/2006 and H5N1 A/Vietnam/1203/2004) were expressed in a suitable expression system (e.g., insect cells) and purified.
- **Complex Formation:** The purified HA trimers were incubated with an excess of **JNJ4796** to ensure saturation of the binding sites.
- **Crystallization:** The HA-**JNJ4796** complex was subjected to crystallization screening to obtain diffraction-quality crystals.
- **Data Collection and Structure Determination:** X-ray diffraction data were collected from the crystals. The resulting electron density maps were used to solve the three-dimensional structure of the HA-**JNJ4796** complex, revealing the precise binding site and molecular interactions.^[1]

Visualizations

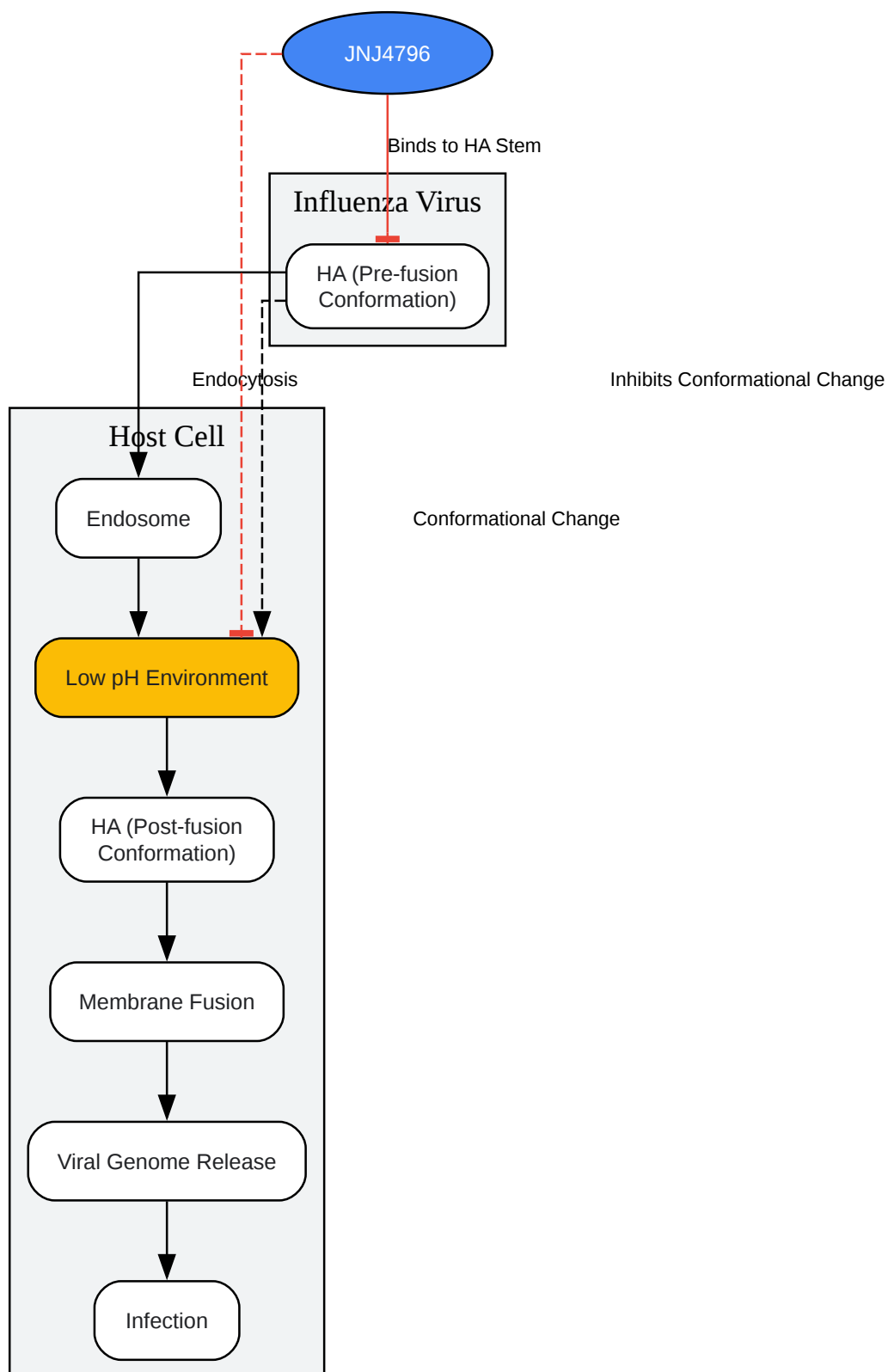
Experimental Workflow for **JNJ4796** Discovery and Characterization



[Click to download full resolution via product page](#)

A flowchart illustrating the discovery and characterization of **JNJ4796**.

Mechanism of Action Signaling Pathway

[Click to download full resolution via product page](#)

The inhibitory mechanism of **JNJ4796** on the influenza virus entry pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An orally active small molecule fusion inhibitor of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule acts as broad-band influenza entry blocker - European Biotechnology Magazine [european-biotechnology.com]
- 3. Scientists discover a potential strategy to treat influenza A | EurekAlert! [eurekalert.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the binding site of JNJ4796 on hemagglutinin?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608230#what-is-the-binding-site-of-jnj4796-on-hemagglutinin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com